HC-070

Neuroscience Ion Channel Pharmacology TRPC Channels

Researchers requiring robust in vivo target engagement often face tool compound failure due to poor brain penetration or off-target confounds. HC-070 resolves this as a highly selective, brain-penetrant TRPC4/5 antagonist with proven oral efficacy in anxiety and pain models. Key supply advantages: - Validated 0.3-10 mg/kg p.o. doses with translational PK-PD data - >400-fold selectivity versus TRPC3 (IC50 1 μM), ensuring reproducible results - Supported by cryo-EM structure (2.7 Å) for SAR-driven derivative design - Bulk stock available with certificate-backed ≥98% purity

Molecular Formula C22H20Cl2N4O4
Molecular Weight 475.3 g/mol
Cat. No. B607921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHC-070
SynonymsHC-070;  HC070;  HC 070
Molecular FormulaC22H20Cl2N4O4
Molecular Weight475.3 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H20Cl2N4O4/c1-26-19-18(20(30)27(22(26)31)10-3-11-29)28(13-14-6-8-15(23)9-7-14)21(25-19)32-17-5-2-4-16(24)12-17/h2,4-9,12,29H,3,10-11,13H2,1H3
InChIKeyVYJPVPHNGWEIBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HC-070: A High-Potency, Orally Bioavailable TRPC4/TRPC5 Antagonist for Anxiety and Depression Research


HC-070 is a synthetic small-molecule antagonist of the transient receptor potential canonical (TRPC) subfamily members 4 and 5, developed as a research tool for investigating the therapeutic potential of TRPC4/5 channel inhibition in psychiatric disorders [1]. It belongs to the methylxanthine class and demonstrates high potency and selectivity for TRPC4- and TRPC5-containing channels, including heteromeric assemblies with TRPC1, across multiple species orthologs [2].

Why TRPC4/5 Antagonists Like HC-070 Are Not Interchangeable in Research


TRPC4/5 antagonists exhibit profound differences in potency, selectivity, and in vivo pharmacological profiles that preclude simple substitution in experimental protocols. While many tool compounds, such as ML204 and M084, demonstrate micromolar potency and limited selectivity profiles, HC-070 provides nanomolar inhibition across a broad range of TRPC4/5 channel assemblies with high selectivity [1]. Furthermore, HC-070's demonstrated oral bioavailability and brain penetration enable in vivo behavioral studies, a feature absent or uncharacterized in many earlier-generation TRPC4/5 inhibitors [1]. Substituting HC-070 with a less potent or less selective analog would necessitate higher concentrations, increase the risk of off-target effects, and potentially fail to recapitulate the robust in vivo efficacy observed with HC-070 [2].

Quantitative Evidence Guide: HC-070 vs. TRPC4/5 Antagonist Comparators


Nanomolar Potency of HC-070 on TRPC5 and TRPC4 vs. Micromolar Potency of Early-Generation Inhibitors

HC-070 demonstrates nanomolar potency against multiple TRPC4 and TRPC5 channel assemblies, representing a >1,000-fold improvement over earlier tool compounds M084 and a >100-fold improvement over ML204. In whole-cell patch clamp assays, HC-070 inhibits hTRPC5 with an IC50 of 0.52 nM (La³⁺-activated) and hTRPC4 with an IC50 of 0.49 nM (M2R-activated) [1]. In contrast, M084 exhibits an IC50 of 8.2–10.3 μM against TRPC4/5, and ML204 shows an IC50 of 0.96 μM [2].

Neuroscience Ion Channel Pharmacology TRPC Channels

HC-070 Demonstrates >400-Fold Selectivity Over Off-Target Ion Channels, Receptors, and Kinases

In a broad selectivity panel, HC-070 was profiled against a wide range of ion channels, receptors, and kinases. The compound was found to be >400-fold selective for TRPC4 and TRPC5-containing channels compared to all other molecular targets examined, with the only notable off-target activity being weak inhibition of TRPC3 (IC50 = 1 μM) [1]. This high degree of selectivity is a critical differentiator from less well-characterized TRPC4/5 antagonists, such as M084, for which comprehensive selectivity data is lacking or shows significant off-target interactions [2].

Selectivity Profiling Target Engagement Off-Target Liability

Structural Basis of HC-070 Inhibition via Cryo-EM Provides Mechanistic Rationale for Superior Potency

Cryo-electron microscopy (cryo-EM) structures of human TRPC5 in complex with HC-070 at 2.7 Å resolution reveal a unique binding mode: HC-070 wedges between adjacent subunits near the extracellular side, replacing the glycerol group of a putative diacylglycerol molecule and stabilizing the channel in a nonconductive closed state [1]. This binding site and inhibitory mechanism are distinct from that of clemizole, another TRPC5 inhibitor that binds inside the voltage sensor-like domain, suggesting HC-070 may have a more robust and less state-dependent inhibition profile [1]. No comparable structural information exists for earlier inhibitors like ML204 or M084, limiting their use in rational drug design or structure-activity relationship (SAR) studies [2].

Cryo-EM Structural Pharmacology TRPC5 Inhibition

HC-070 Demonstrates Robust In Vivo Anxiolytic and Antidepressant Efficacy in Multiple Behavioral Models

In C57BL/6 mice, oral administration of HC-070 (0.3–10 mg/kg, p.o.) produced significant anxiolytic and antidepressant effects across multiple behavioral assays, including the elevated plus maze (EPM), marble burying test, tail suspension test, and forced swim test [1]. Notably, HC-070 attenuated the anxiogenic effect of CCK-4 in the EPM and ameliorated fear memory induced by chronic social stress [1]. While Pico145 (HC-608) is also a potent TRPC4/5 inhibitor, its in vivo behavioral efficacy has been less extensively characterized in the literature, with some studies indicating differential effects in neuronal Ca²⁺ signaling compared to HC-070 [2].

Anxiety Depression In Vivo Pharmacology

Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship Confirms Target Engagement at Therapeutically Relevant Exposures

Following oral administration in mice, HC-070 achieves plasma and brain exposure levels that are sufficient for behavioral testing, with a brain-to-plasma partitioning coefficient (KP,BR) supporting central nervous system (CNS) penetration [1]. Importantly, a careful PK-PD analysis revealed that substantial in vivo efficacy is observed at unbound brain concentrations that are similar to, or even lower than, the in vitro IC50 values for TRPC4/5 inhibition, providing strong evidence that the observed behavioral effects are indeed mediated by TRPC4/5 antagonism [1]. In contrast, detailed PK-PD data for comparators like M084 or ML204 in behavioral models are absent, limiting confidence in their target engagement and making interpretation of in vivo studies challenging [2].

Pharmacokinetics Brain Penetration Target Engagement

HC-070 Demonstrates Efficacy in Neuropathic and Visceral Pain Models, Extending Its Utility Beyond Psychiatry

In a rat chronic constriction injury (CCI) model of neuropathic pain, oral administration of HC-070 (1–10 mg/kg) produced a significant anti-hypersensitivity effect in the established phase of the model without affecting mechanical withdrawal thresholds in the non-injured paw, indicating a lack of general analgesic or sedative effects [1]. The compound also reduced mechanical hypersensitivity in a model of visceral pain (colorectal distension) [1]. In contrast, the comparator ML204 has not demonstrated consistent efficacy in these pain models, and its lower potency and selectivity limit its utility as a reliable in vivo tool [1].

Pain Neuropathic Pain Analgesia

Optimal Research Applications of HC-070 Based on Validated Evidence


In Vivo Behavioral Studies of Anxiety and Depression

HC-070 is ideally suited for in vivo rodent models of anxiety and depression (e.g., elevated plus maze, forced swim test, tail suspension test) due to its oral bioavailability, brain penetration, and well-characterized PK-PD relationship [1]. Doses of 0.3–10 mg/kg (p.o.) have been validated to produce robust behavioral effects, and the compound's >400-fold selectivity minimizes the risk of off-target confounds [1].

Chronic Pain Research (Neuropathic and Visceral Pain)

HC-070 is a preferred tool for investigating the role of TRPC4/5 channels in chronic pain states, including neuropathic pain (e.g., CCI model) and visceral hypersensitivity [1]. Its nanomolar potency and selectivity, combined with demonstrated in vivo efficacy without overt motor side effects, make it a more reliable alternative to earlier-generation inhibitors like ML204 [1].

Structural Biology and Structure-Based Drug Design

The high-resolution cryo-EM structure of HC-070 bound to human TRPC5 (2.7 Å) provides a unique atomic-level blueprint for understanding the mechanism of channel inhibition [1]. This structural information is invaluable for structure-activity relationship (SAR) studies and rational design of next-generation TRPC4/5 modulators, an advantage not offered by comparators lacking structural data [1].

Ex Vivo Electrophysiology and Brain Slice Pharmacology

HC-070 (20 nM) has been shown to reduce CCK-4-evoked neuronal activity in amygdala slices, confirming its utility in ex vivo neurophysiological preparations [1]. Its high potency allows for use at low nanomolar concentrations, preserving tissue viability and reducing nonspecific effects during prolonged recordings [1].

Technical Documentation Hub

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18 linked technical documents
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